![molecular formula C21H17N3O3S B2385735 (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one CAS No. 634578-47-5](/img/structure/B2385735.png)
(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one
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Description
(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one, also known as MPT0E028, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.
Scientific Research Applications
Photophysical Characterization
The compound (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one and its derivatives are studied for their photophysical properties. Research reveals insights into the structure and electronic transitions of such compounds. In particular, studies on related morpholine derivatives demonstrate significant absorption and emission spectra, which are crucial for understanding their photophysical behavior (Taylor Chin et al., 2010).
Structural and Spectral Analysis
Morpholine derivatives have been analyzed structurally and spectrally. Research focusing on compounds like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione offers detailed insights into their molecular structure, including dihedral angles and conformation, which are essential for understanding their chemical behavior and potential applications (S. Franklin et al., 2011).
Chemical Reactions and Synthesis
The chemical reactivity of compounds containing morpholine and related structures has been explored extensively. Studies demonstrate various reactions involving these compounds, such as N–O bond cleavage and hydrolysis processes. These insights are pivotal for developing new synthetic pathways and understanding reaction mechanisms (M. Nitta et al., 1985).
QSAR Analysis for Antioxidant Activity
Quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, has been conducted. This research helps in understanding how molecular structure parameters affect their antioxidant activities, providing a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).
properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-[(3-phenyl-2,1-benzoxazol-5-yl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20-18(28-21(22-20)24-8-10-26-11-9-24)13-14-6-7-17-16(12-14)19(27-23-17)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETNAGMKHUFYLP-QGOAFFKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one |
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